O-sec-Butyl ethylcarbamothioate

Description

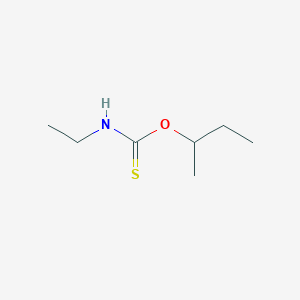

O-sec-Butyl ethylcarbamothioate is a thiocarbamate ester characterized by a sec-butyl group attached via an oxygen atom to a carbamothioate moiety (N-ethylthiocarbamate). While specific data on this compound is scarce in publicly available literature, its structure suggests applications in agrochemicals or pharmaceuticals, where carbamothioates are often used as intermediates or bioactive agents. The sec-butyl group may influence lipophilicity and metabolic stability, while the thiocarbamate functional group (C=S) distinguishes it from oxygen-based carbamates in reactivity and toxicity .

Properties

CAS No. |

39078-40-5 |

|---|---|

Molecular Formula |

C7H15NOS |

Molecular Weight |

161.27 g/mol |

IUPAC Name |

O-butan-2-yl N-ethylcarbamothioate |

InChI |

InChI=1S/C7H15NOS/c1-4-6(3)9-7(10)8-5-2/h6H,4-5H2,1-3H3,(H,8,10) |

InChI Key |

ATOJBHJWQMBYMX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=S)NCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of O-sec-Butyl ethylcarbamothioate can be achieved through various methods. One common synthetic route involves the reaction of sodium O-isopropyl carbonodithioate with the corresponding amines in the presence of a palladium-containing catalyst (Pd/Ti-HMS-10) in water as a solvent. The reaction is typically carried out at 75°C for 10-15 hours . Another method involves the reaction of xanthogenates and amines in the presence of nickel and palladium salt catalysts . Industrial production methods often utilize similar catalytic processes to achieve high yields and purity.

Chemical Reactions Analysis

O-sec-Butyl ethylcarbamothioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide, sodium hypochlorite, and various metal catalysts. For example, the oxidation of an amine salt of xanthogenic acid by hydrogen peroxide and sodium hypochlorite can lead to the formation of isopropyl thionocarbamate . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

O-sec-Butyl ethylcarbamothioate has several scientific research applications across various fields. In chemistry, it is used as a reagent in organic synthesis, particularly in the preparation of other thionocarbamates and related compounds . In biology and medicine, it has been studied for its potential insecticidal, germicidal, and pesticidal properties . Additionally, it is used in the industry as a polymerization accelerator and selective flotation reagent in mineral processing .

Mechanism of Action

The mechanism of action of O-sec-Butyl ethylcarbamothioate involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by inhibiting specific enzymes or disrupting cellular processes. For example, it may interfere with the normal functioning of enzymes involved in the synthesis of essential biomolecules, leading to the death of target organisms . The exact molecular targets and pathways involved can vary depending on the specific application and organism being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize O-sec-butyl ethylcarbamothioate’s properties, we compare it with sec-butyl acetate (an acetate ester) and tert-butyl carbamate derivatives (carbamate analogs). Key differences arise from functional groups (thiocarbamate vs. acetate/carbamate) and alkyl chain configurations (sec-butyl vs. tert-butyl).

Table 1: Physicochemical and Hazard Profile Comparison

Key Findings:

Unlike carbamates (e.g., tert-butyl carbamate), thiocarbamates are more resistant to hydrolysis but may exhibit higher acute toxicity due to sulfur’s nucleophilic reactivity .

In contrast, tert-butyl carbamate’s branched structure enhances steric protection of the carbamate group, improving stability .

Safety and Handling :

- Both this compound and sec-butyl acetate require stringent skin protection (e.g., solvent-resistant gloves) due to irritant properties . However, sec-butyl acetate’s higher volatility (boiling point 112°C) necessitates additional respiratory protection in industrial settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.